6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919252
InChI: InChI=1S/C12H9FN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17)
SMILES:
Molecular Formula: C12H9FN2O2S
Molecular Weight: 264.28 g/mol

6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15919252

Molecular Formula: C12H9FN2O2S

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C12H9FN2O2S
Molecular Weight 264.28 g/mol
IUPAC Name 6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C12H9FN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17)
Standard InChI Key ZOUXXIZTGJYCBW-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F

Introduction

6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its fluorophenyl and methylthio functional groups, which contribute to its unique chemical properties and potential biological activities. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various diseases.

Synthesis and Derivatives

3.1 Synthetic Pathways
The synthesis of pyrimidine derivatives often involves cyclization reactions using precursors such as amidines or guanidines with β-dicarbonyl compounds. The introduction of functional groups like fluorophenyl and methylthio can be achieved through substitution reactions or condensation with appropriately substituted reagents.

3.2 Related Compounds
Several structurally related compounds have been synthesized for pharmaceutical research:

  • Methyl esters and other derivatives of pyrimidine carboxylic acids have been explored for their enhanced solubility and bioavailability .

Applications in Medicinal Chemistry

4.1 Biological Activity
Pyrimidine derivatives, including compounds similar to 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid, are known for their potential as:

  • Enzyme inhibitors, particularly targeting kinases or other regulatory proteins.

  • Antitumor agents due to their ability to interfere with cell signaling pathways .

4.2 Drug Development
This compound's fluorophenyl group contributes to enhanced binding affinity in drug-receptor interactions, while the methylthio group can improve lipophilicity, aiding in membrane permeability.

Data Overview

PropertyValue/Description
Molecular FormulaC12H9FN2O2S
Molecular Weight~264.28 g/mol
Functional GroupsFluorophenyl, Methylthio, Carboxylic Acid
Potential ApplicationsEnzyme inhibition, Antitumor activity
Related CompoundsMethyl esters, isopropyl-substituted derivatives

Research Findings

6.1 Pharmacological Insights
Studies on similar pyrimidine derivatives demonstrate promising results in inhibiting key enzymes such as vascular endothelial growth factor receptor (VEGFR), which plays a role in angiogenesis and tumor growth . The presence of a fluorophenyl moiety enhances specificity toward certain biological targets.

6.2 Computational Studies
Docking studies on related compounds suggest that the fluorophenyl group interacts strongly with hydrophobic pockets in protein active sites, while the carboxylic acid group forms hydrogen bonds with polar residues .

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